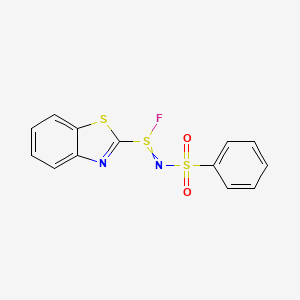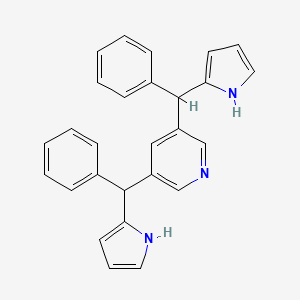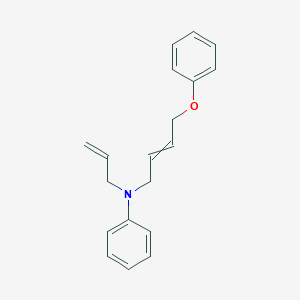
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound contains a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable functional group in synthetic chemistry and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride typically involves the reaction of benzenesulfonyl chloride with 1,3-benzothiazole-2-sulfinamide in the presence of a fluorinating agent. One common method is the use of sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) as the fluorinating agents. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale production. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl chlorides or reduction to form sulfonamides.
Radical Reactions: It can participate in radical reactions, particularly in the presence of transition metal catalysts, leading to the formation of complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Transition metals such as copper, palladium, and nickel
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and various substituted benzothiazoles .
Aplicaciones Científicas De Investigación
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride involves the formation of a covalent bond with the hydroxyl group of serine residues in enzymes. This covalent modification leads to the inhibition of enzyme activity by blocking the active site and preventing substrate binding. The compound’s sulfonyl fluoride group is particularly reactive towards nucleophilic amino acid residues, making it an effective inhibitor of serine proteases .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): A well-known serine protease inhibitor with similar reactivity towards serine residues.
Phenylsulfonyl fluoride: Another sulfonyl fluoride compound used in enzyme inhibition studies.
Sulfonyl Chlorides: Compounds with similar reactivity but different stability and handling properties compared to sulfonyl fluorides.
Uniqueness
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride is unique due to its benzothiazole moiety, which imparts additional chemical stability and reactivity. This structural feature allows for more diverse applications in synthetic chemistry and biological studies compared to simpler sulfonyl fluoride compounds.
Propiedades
Número CAS |
879906-25-9 |
|---|---|
Fórmula molecular |
C13H9FN2O2S3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-[1,3-benzothiazol-2-yl(fluoro)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C13H9FN2O2S3/c14-20(13-15-11-8-4-5-9-12(11)19-13)16-21(17,18)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
LMFWYTHQHNAKQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N=S(C2=NC3=CC=CC=C3S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)
![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)
![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)

![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
propanedinitrile](/img/structure/B12603821.png)
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)

![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)

